(S)-1,1,1-Trifluoro-2-propanol

Übersicht

Beschreibung

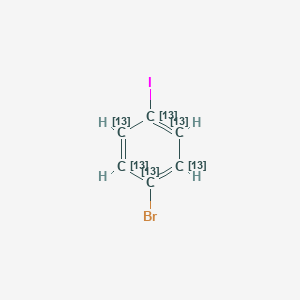

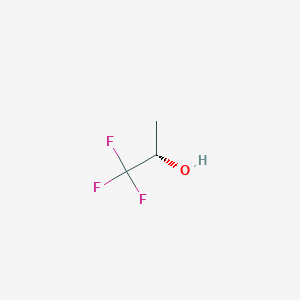

(S)-1,1,1-Trifluoro-2-propanol, commonly known as TFIP, is a chiral alcohol with a trifluoromethyl group. It is widely used in organic synthesis due to its unique properties, such as its ability to act as a chiral auxiliary and its ability to promote enantioselective reactions. In

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding Studies : Schaal, Häber, and Suhm (2000) investigated the hydrogen bonding in 2-propanol and its fluorinated derivatives, including 1,1,1-trifluoro-2-propanol, using Fourier transform infrared spectroscopy and hybrid density functional calculations. This study enhances understanding of the effects of fluorination on hydrogen bonding, which is crucial for numerous chemical and biochemical processes (Schaal, Häber, & Suhm, 2000).

Oxidation Kinetics : Norcross, Lewis, Gai, Noureldin, and Lee (1997) examined the oxidation of secondary alcohols, including 1,1,1-trifluoro-2-propanol, by potassium tetraoxoferrate(VI) under basic conditions, producing ketones. Such studies are essential in understanding organic reaction mechanisms and developing synthetic methodologies (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Stereocontrolled Synthesis : Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-trifluoro-3-(phenylthio)propan-2-ol. This highlights the compound's role in the preparation of structurally complex molecules, valuable in medicinal chemistry and material science (Shimizu, Sugiyama, & Fujisawa, 1996).

Spectroscopic Studies : Møllendal (2005) investigated the structural and conformational properties of 1,1,1-trifluoro-2-propanol using microwave spectroscopy and quantum chemical calculations. This research aids in understanding the molecular behavior of fluorinated alcohols, which is important in fields like material science and pharmaceuticals (Møllendal, 2005).

Chemical Synthesis of CETP Inhibitors : Li et al. (2010) used (S)-1,1,1-trifluoro-2-propanol in the synthesis of a cholesteryl ester transfer protein (CETP) inhibitor, demonstrating its utility in the development of pharmaceutical compounds (Li et al., 2010).

Catalysis and Reaction Mechanisms : Yang, Zheng, and Zhang (2020) explored the role of 1,1,1-trifluoro-2-propanol in the activation of a hypervalent trifluoromethylthio-iodine(III) reagent, contributing to the understanding of catalysis and reaction mechanisms in organic synthesis (Yang, Zheng, & Zhang, 2020).

Surface Science Research : Nagao et al. (2003) studied the adsorbed states of 1,1,1-trifluoro-2-propanol on silicon surfaces, providing insights into surface interactions and chemical bonding relevant to material science and nanotechnology (Nagao et al., 2003).

Miscibility Studies in Aqueous Solutions : Fioroni, Burger, Mark, and Roccatano (2003) used molecular dynamics simulations to study the influence of trifluoromethyl groups on the miscibility of 1,1,1-trifluoro-propan-2-ol in water. This research is significant in understanding the physicochemical properties of fluorinated organic molecules in solutions (Fioroni, Burger, Mark, & Roccatano, 2003).

Eigenschaften

IUPAC Name |

(2S)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILIYJDBJZWGBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426459 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1,1,1-Trifluoro-2-propanol | |

CAS RN |

3539-97-7 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.